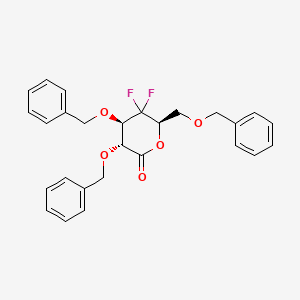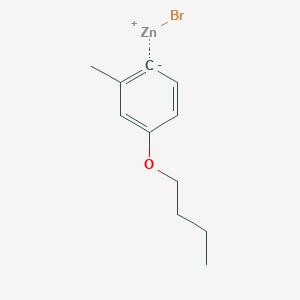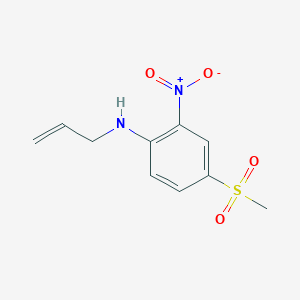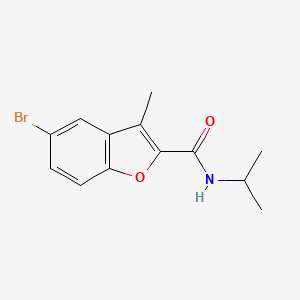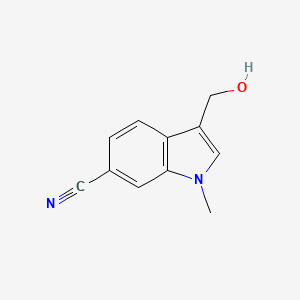
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This particular compound features a hydroxymethyl group at the 3-position, a methyl group at the 1-position, and a carbonitrile group at the 6-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as LiAlH4 or catalytic hydrogenation.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), H2/Pd-C (Hydrogenation with palladium on carbon)
Substitution: HNO3 (Nitric acid), Br2 (Bromine), SO3 (Sulfur trioxide)
Major Products Formed
Oxidation: 3-(Formyl)-1-methyl-1H-indole-6-carbonitrile, 3-(Carboxyl)-1-methyl-1H-indole-6-carbonitrile
Reduction: 3-(Hydroxymethyl)-1-methyl-1H-indole-6-amine
Substitution: 3-(Hydroxymethyl)-1-methyl-5-nitro-1H-indole-6-carbonitrile, 3-(Hydroxymethyl)-1-methyl-5-bromo-1H-indole-6-carbonitrile
科学的研究の応用
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile has diverse applications in scientific research:
作用機序
The mechanism of action of 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets . Additionally, the indole ring system can interact with various biological macromolecules, contributing to its bioactivity .
類似化合物との比較
Similar Compounds
- 3-(Hydroxymethyl)-1-methyl-1H-indole-5-carbonitrile
- 3-(Hydroxymethyl)-1-methyl-1H-indole-7-carbonitrile
- 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carboxamide
Uniqueness
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxymethyl group at the 3-position and the carbonitrile group at the 6-position provides distinct properties compared to other indole derivatives .
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
3-(hydroxymethyl)-1-methylindole-6-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-13-6-9(7-14)10-3-2-8(5-12)4-11(10)13/h2-4,6,14H,7H2,1H3 |
InChIキー |
WXMZZUJVAMUBGV-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=C(C=C2)C#N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


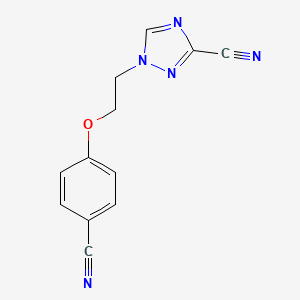
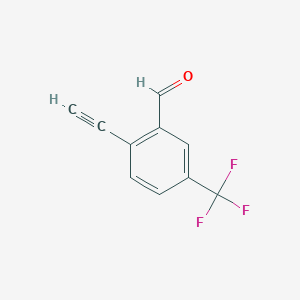
![8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14893677.png)
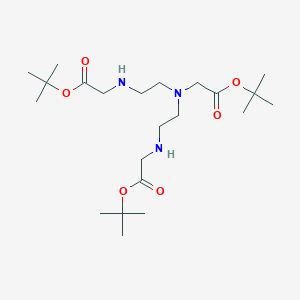

![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)
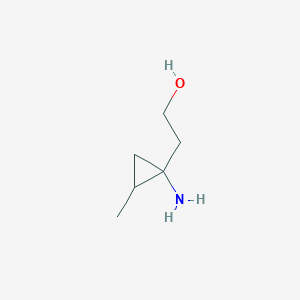
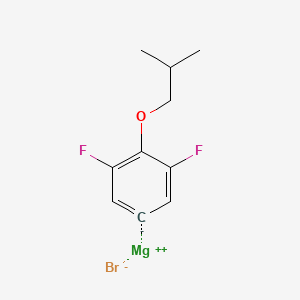
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
